

A Comparative Analysis of SR1001 and Digoxin on Th17 Cell Modulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

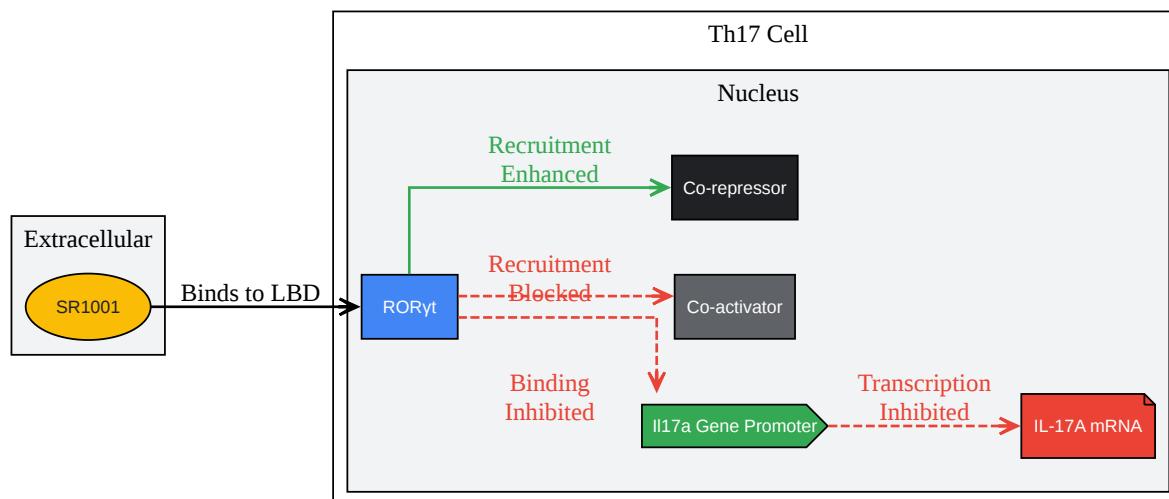
The differentiation and function of T helper 17 (Th17) cells, potent mediators of inflammation, are critically regulated by the nuclear receptor ROR γ t (Retinoic acid receptor-related orphan receptor gamma t). Consequently, ROR γ t has emerged as a key therapeutic target for a variety of autoimmune and inflammatory diseases. This guide provides a detailed comparison of two compounds known to modulate Th17 cell activity through their interaction with ROR γ t: **SR1001**, a synthetic inverse agonist, and Digoxin, a cardiac glycoside with a more complex, concentration-dependent effect on this pathway.

Mechanism of Action and Core Effects

SR1001 is a synthetic ligand that acts as an inverse agonist for both ROR α and ROR γ t.[1][2][3][4][5] It binds to the ligand-binding domain of these receptors, inducing a conformational change that reduces the recruitment of co-activators and enhances the binding of co-repressors.[1][3][4][5][6] This dual action effectively suppresses the transcriptional activity of ROR α and ROR γ t, leading to a potent inhibition of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2][3][4][7]

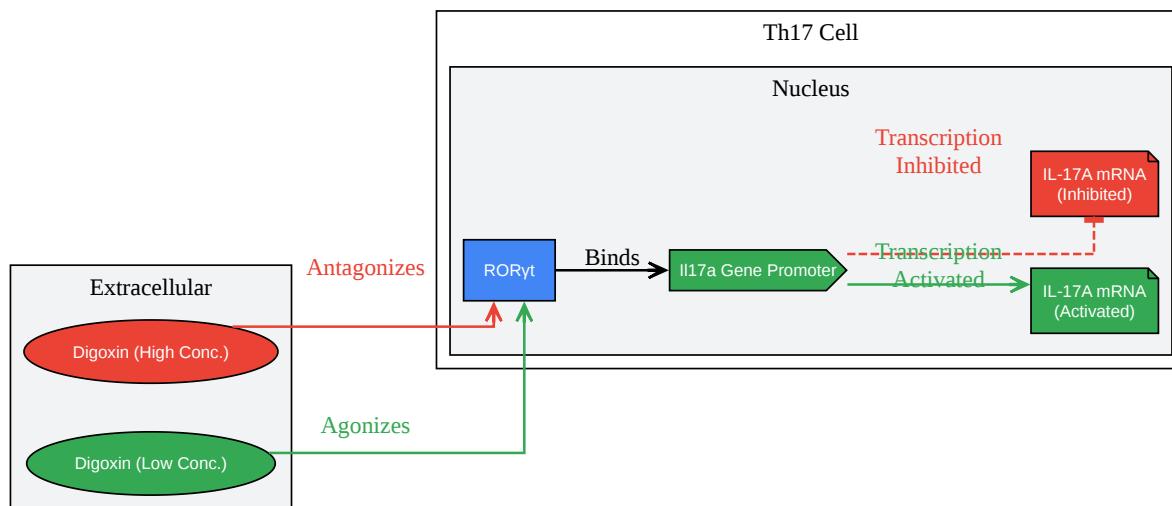
Digoxin, a well-known cardiac glycoside used in the treatment of heart conditions, has also been identified as a modulator of ROR γ t activity.[8][9][10] Early studies identified digoxin as a specific inhibitor of ROR γ t, functioning as an antagonist that suppresses Th17 cell differentiation and is effective in animal models of autoimmune diseases.[8][11][12][13] However, more recent research has revealed a dose-dependent dual role. At high, often

cytotoxic concentrations, digoxin inhibits ROR γ t.[14][15] Conversely, at low, non-toxic nanomolar concentrations, digoxin can act as a ROR γ /ROR γ T agonist, paradoxically increasing the expression of Th17-related genes, including IL-17A and IL-17F.[14][15] The primary and well-established mechanism of action for digoxin is the inhibition of the Na $^{+}$ /K $^{+}$ -ATPase pump.[9][10]


Quantitative Data Summary

The following table summarizes the quantitative data on the effects of **SR1001** and Digoxin on Th17 cells as reported in various studies.

Parameter	SR1001	Digoxin	Source(s)
Target(s)	ROR α and ROR γ	ROR γ t (primary), Na $^{+}$ /K $^{+}$ -ATPase	[1][2][3][4][5][9][10]
Mechanism	Inverse Agonist	Antagonist (high conc.) / Agonist (low conc.)	[1][3][4][5][14][15]
Effective Concentration (in vitro)	~1-10 μ M for inhibition of IL-17A	10 μ M for inhibition; 100 nM for activation	[7][8][12][14][15]
K _i (ROR γ t)	111 nM	Not consistently reported as a direct binder in all studies	[16]
Effect on Th17 Differentiation	Inhibition	Inhibition (high conc.) / Potentiation (low conc.)	[1][2][3][4][11][12][14][15]
Effect on IL-17A Production	Inhibition	Inhibition (high conc.) / Increased expression (low conc.)	[1][2][3][4][7][11][12][14][15][17][18]
In vivo Efficacy	Effective in mouse models of autoimmune disease (e.g., EAE, diabetic retinopathy)	Effective in mouse models of autoimmune disease (e.g., EAE, autoimmune arthritis)	[1][7][9][11][12][19][20]


Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action of **SR1001** and Digoxin on the ROR γ t signaling pathway in Th17 cells.

[Click to download full resolution via product page](#)

SR1001 inhibits RORyt-mediated transcription.

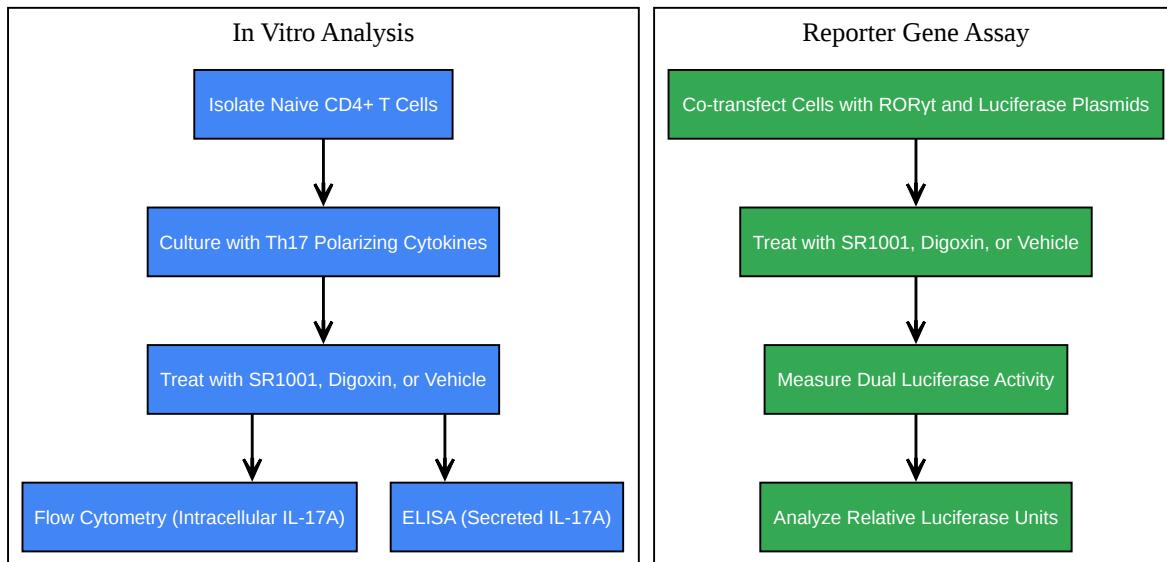
[Click to download full resolution via product page](#)

Digoxin has a dose-dependent dual effect on RORyt.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of **SR1001** and Digoxin on Th17 cells.

In Vitro Th17 Differentiation Assay


- Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Cell Culture and Differentiation: Isolated cells are cultured in complete RPMI-1640 medium. Th17 differentiation is induced by stimulating the T cell receptor (TCR) with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of polarizing cytokines, typically including TGF- β , IL-6, IL-23, anti-IFN- γ , and anti-IL-4.

- Compound Treatment: **SR1001** or Digoxin, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations at the initiation of the culture or at specified time points. A vehicle control (DMSO) is run in parallel.
- Analysis: After 3-5 days of culture, the differentiation of Th17 cells is assessed. This is commonly done by intracellular staining for IL-17A followed by flow cytometry. The supernatant can also be collected to measure secreted IL-17A levels by ELISA.

Luciferase Reporter Assay for ROR γ t Activity

- Cell Line and Transfection: A suitable cell line (e.g., HEK293T or Drosophila S2 cells) is co-transfected with three plasmids: an expression vector for ROR γ t, a reporter plasmid containing the firefly luciferase gene under the control of a ROR-responsive element (e.g., from the IL17a promoter), and a control plasmid expressing Renilla luciferase for normalization.
- Compound Treatment: Transfected cells are treated with various concentrations of **SR1001** or Digoxin for 24-48 hours.
- Luciferase Measurement: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as relative luciferase units (RLU) or as a percentage of the activity observed in the vehicle-treated control.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for in vitro Th17 and reporter assays.

Conclusion

Both **SR1001** and Digoxin have been shown to modulate Th17 cell biology, primarily through their interaction with the master transcriptional regulator, RORyt. **SR1001** acts as a consistent inverse agonist, robustly inhibiting Th17 differentiation and function, which makes it a valuable tool for research and a potential therapeutic candidate for Th17-mediated diseases.[1][2][3][4][5]

The role of Digoxin is more nuanced. While it can inhibit Th17 cells at higher concentrations, its agonistic activity at lower, non-toxic concentrations complicates its profile as a straightforward RORyt inhibitor.[14][15] This dual functionality, coupled with its well-known cardiotonic effects and narrow therapeutic index, requires careful consideration in its application for modulating Th17 responses. Researchers and drug developers should be aware of these distinct mechanisms and concentration-dependent effects when selecting a compound for studying or targeting the RORyt-Th17 axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 2. Research Portal [scholarship.miami.edu]
- 3. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORyt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORyt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORyt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 11. Digoxin ameliorates autoimmune arthritis via suppression of Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Digoxin, an Overlooked Agonist of RORy/RORyT [frontiersin.org]
- 15. Digoxin, an Overlooked Agonist of RORy/RORyT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]

- 17. Structural Basis of Digoxin That Antagonizes ROR γ t Receptor Activity and Suppresses Th17 Cell Differentiation and Interleukin (IL)-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis of digoxin that antagonizes ROR γ t receptor activity and suppresses Th17 cell differentiation and interleukin (IL)-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ROR γ t inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL-17-producing Th17 and $\gamma\delta$ -T cells in mice with ceruleotide-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of SR1001 and Digoxin on Th17 Cell Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560095#comparing-the-effects-of-sr1001-and-digoxin-on-th17-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com